1-[9-(2-methylphenyl)fluoren-9-yl]imidazole;phosphoric acid
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Overview
Description
1-[9-(2-methylphenyl)fluoren-9-yl]imidazole;phosphoric acid is a complex organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[9-(2-methylphenyl)fluoren-9-yl]imidazole;phosphoric acid typically involves multi-step organic reactions. The initial step often includes the formation of the fluorenyl group, followed by the introduction of the 2-methylphenyl substituent. The imidazole ring is then constructed through cyclization reactions. The final step involves the phosphorylation to form the phosphate salt. Reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening methods to optimize reaction conditions and catalysts is common. Purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-[9-(2-methylphenyl)fluoren-9-yl]imidazole;phosphoric acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the imidazole ring or the fluorenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and strong nucleophiles like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can lead to the formation of fluorenyl alcohols.
Scientific Research Applications
1-[9-(2-methylphenyl)fluoren-9-yl]imidazole;phosphoric acid has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[9-(2-methylphenyl)fluoren-9-yl]imidazole;phosphoric acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific enzymes. This interaction can affect various biochemical pathways, leading to its observed effects in biological systems.
Comparison with Similar Compounds
Similar Compounds
- 1H-Imidazole, 1-(9-phenyl-9H-fluoren-9-yl)-, phosphate (1:2)
- 1H-Imidazole, 1-(9-(4-methylphenyl)-9H-fluoren-9-yl)-, phosphate (1:2)
Uniqueness
1-[9-(2-methylphenyl)fluoren-9-yl]imidazole;phosphoric acid is unique due to the specific positioning of the 2-methylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy compared to similar compounds.
Properties
CAS No. |
58905-05-8 |
---|---|
Molecular Formula |
C23H24N2O8P2 |
Molecular Weight |
518.4 g/mol |
IUPAC Name |
1-[9-(2-methylphenyl)fluoren-9-yl]imidazole;phosphoric acid |
InChI |
InChI=1S/C23H18N2.2H3O4P/c1-17-8-2-5-11-20(17)23(25-15-14-24-16-25)21-12-6-3-9-18(21)19-10-4-7-13-22(19)23;2*1-5(2,3)4/h2-16H,1H3;2*(H3,1,2,3,4) |
InChI Key |
YDSBPNPJEGIWEG-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)N5C=CN=C5.OP(=O)(O)O.OP(=O)(O)O |
Canonical SMILES |
CC1=CC=CC=C1C2(C3=CC=CC=C3C4=CC=CC=C42)N5C=CN=C5.OP(=O)(O)O.OP(=O)(O)O |
Synonyms |
1H-Imidazole, 1-(9-(2-methylphenyl)-9H-fluoren-9-yl)-, phosphate (1:2) BAY h 4364 BAY-h 4364 BAY-h-4364 |
Origin of Product |
United States |
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